Lepenine

Catalog No.
S532773
CAS No.
111524-32-4
M.F
C22H33NO3
M. Wt
359.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lepenine

CAS Number

111524-32-4

Product Name

Lepenine

IUPAC Name

(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol

Molecular Formula

C22H33NO3

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C22H33NO3/c1-4-23-10-20(3)7-6-15(24)22-14(20)9-13(18(22)23)21-8-5-12(11(2)19(21)26)16(25)17(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14-,15?,16-,17+,18+,19+,20?,21?,22?/m0/s1

InChI Key

DHFGSUNKOXDUNF-NSTUCDAISA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C

Solubility

Soluble in DMSO

Synonyms

Lepenine;

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C

Isomeric SMILES

CCN1CC2(CC[C@@H](C34[C@H]2C[C@H]([C@H]31)C56[C@H]4[C@H]([C@@H](CC5)C(=C)[C@H]6O)O)O)C

Description

The exact mass of the compound (2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol is 359.246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lepenine is a naturally occurring alkaloid belonging to the aconitine family, primarily derived from various plant species, including those in the Aconitum genus. It is characterized by a complex bicyclic structure that features a nitrogen atom within its framework. Lepenine exhibits significant structural similarities to other alkaloids, particularly those within the same family, which often exhibit potent biological activities.

The chemical reactivity of lepenine is notable for its participation in several key reactions:

  • Diels-Alder Reaction: Lepenine's synthesis often involves intramolecular Diels-Alder reactions, which are crucial for constructing its bicyclic structure. This reaction facilitates the formation of cyclohexene derivatives from conjugated dienes and dienophiles.
  • Mannich Reaction: This reaction is utilized to introduce amine functionalities into the lepenine structure, allowing for the formation of carbon-nitrogen bonds that are essential for its biological activity.
  • Reduction Reactions: Various reduction processes are employed to modify functional groups within lepenine, such as converting esters to aldehydes or alcohols, which can further influence its reactivity and biological properties.

Lepenine has garnered attention due to its diverse biological activities:

  • Antimicrobial Properties: Studies indicate that lepenine exhibits significant antimicrobial activity against various pathogens, making it a candidate for potential therapeutic applications.
  • Cytotoxic Effects: Research has demonstrated that lepenine can induce cytotoxic effects in certain cancer cell lines, suggesting its potential role as an anticancer agent.
  • Neuroprotective Effects: Some studies have suggested that lepenine may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions.

The total synthesis of lepenine has been achieved through various sophisticated organic chemistry techniques:

  • Asymmetric Total Synthesis: The first asymmetric synthesis was reported using a series of reactions including tethered intramolecular Diels-Alder and Mannich reactions, which are pivotal in constructing its intricate structure .
  • Fukuyama Synthesis: This method involves multiple steps including the reduction of esters and subsequent reactions with organometallic reagents to achieve the desired stereochemistry .
  • Biosynthetic Pathways: Lepenine can also be synthesized through biosynthetic routes involving precursor compounds found in certain plants, although these methods are less common in laboratory settings.

Lepenine's unique properties lend themselves to various applications:

  • Pharmaceutical Development: Due to its antimicrobial and cytotoxic properties, lepenine is being explored as a lead compound for developing new medications.
  • Natural Product Research: Lepenine serves as a model compound for studying the biosynthesis of alkaloids and their derivatives.
  • Agricultural

Research on lepenine's interactions with biological systems has revealed several important findings:

  • Receptor Binding Studies: Investigations into how lepenine interacts with specific receptors have shown potential pathways through which it exerts its biological effects.
  • Synergistic Effects: Studies have explored the synergistic effects of lepenine when combined with other compounds, indicating enhanced therapeutic efficacy in certain contexts.

Lepenine shares structural and functional similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesBiological ActivityUnique Aspects
AconitineBicyclic structure with nitrogenPotent neurotoxinHighly toxic; used in traditional medicine
MesaconitineSimilar bicyclic frameworkAntimicrobial and analgesicLess toxic than aconitine
HigenamineContains additional methoxy groupsBronchodilatorUsed in traditional Chinese medicine
BerberineIsoquinoline structureAntimicrobial, anti-inflammatoryWidely studied for metabolic effects

Lepenine stands out due to its specific combination of structural characteristics and biological activities, making it a unique candidate for further research in pharmacology and natural product chemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Exact Mass

359.246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Nishiyama Y, Han-ya Y, Yokoshima S, Fukuyama T. Total synthesis of (-)-lepenine. J Am Chem Soc. 2014 May 7;136(18):6598-601. doi: 10.1021/ja503023h. Epub 2014 Apr 24. PubMed PMID: 24749477.
2: Uhrin D, Proksa B, Zhamiansan J. Lepenine and denudatine: new alkaloids from Aconitum kusnezoffii. Planta Med. 1991 Aug;57(4):390-1. PubMed PMID: 1775585.
3: Yuan CL, Wang XL. Isolation of active substances and bioactivity of Aconitum sinomontanum Nakai. Nat Prod Res. 2012;26(22):2099-102. doi: 10.1080/14786419.2011.616505. Epub 2011 Oct 18. PubMed PMID: 22007953.
4: Song WL, Li HY, Chen DH. New diterpenoid alkaloids from Aconitum pseudohuiliense. Proc Chin Acad Med Sci Peking Union Med Coll. 1987;2(1):48-50. PubMed PMID: 3454665.
5: Wang Y, Liu ZQ, Song FR, Liu SY. [Study on Aconitum diterpenoid alkaloids from flowers of Aconitum kusnezoffi and its decoction by ESI-MS]. Yao Xue Xue Bao. 2003 Apr;38(4):290-3. Chinese. PubMed PMID: 12889131.

Explore Compound Types